molecular formula C13H14N2O B2599613 4-[(4-Oxopiperidin-1-yl)methyl]benzonitrile CAS No. 1016863-24-3

4-[(4-Oxopiperidin-1-yl)methyl]benzonitrile

Cat. No.: B2599613
CAS No.: 1016863-24-3
M. Wt: 214.268
InChI Key: IEQBRFVCIRGZLX-UHFFFAOYSA-N
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Description

4-[(4-Oxopiperidin-1-yl)methyl]benzonitrile is a benzonitrile derivative featuring a 4-oxopiperidine moiety linked via a methylene bridge to the para-position of the benzonitrile group. Its molecular formula is C₁₃H₁₄N₂O, with a molecular weight of 202.25 g/mol ().

Properties

IUPAC Name

4-[(4-oxopiperidin-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c14-9-11-1-3-12(4-2-11)10-15-7-5-13(16)6-8-15/h1-4H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEQBRFVCIRGZLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)CC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016863-24-3
Record name 4-[(4-oxopiperidin-1-yl)methyl]benzonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Oxopiperidin-1-yl)methyl]benzonitrile typically involves the reaction of 4-cyanobenzyl chloride with 4-piperidone under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions: 4-[(4-Oxopiperidin-1-yl)methyl]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-[(4-Oxopiperidin-1-yl)methyl]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-Oxopiperidin-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets. In biological systems, it may act as a ligand that binds to receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Positional Isomers and Substitution Patterns

  • 3-(4-Oxopiperidin-1-yl)benzonitrile (CAS: 250718-98-0): This positional isomer differs in the attachment of the 4-oxopiperidine group to the benzonitrile’s meta-position (3-position) rather than the para-position (4-position). Synthesis routes for this compound involve multi-step reactions, including iodination and amination, with a reference yield of 28.0% ().
  • 4-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride (CAS: 1158365-82-2): Here, the oxo group in the piperidine ring is replaced with an amino group, enhancing basicity and hydrogen-bonding capacity. The hydrochloride salt form improves aqueous solubility, a critical factor for pharmacokinetics. This compound is stored long-term for lab use ().
  • Safety data indicate handling precautions for lab use ().

Heterocyclic Derivatives

  • Pyrazole and Pyrazine Derivatives: Compounds such as 4-[(4-Amino-3-methyl-1H-pyrazol-1-yl)methyl]benzonitrile () and 4-({4-[5-({1-[(5-Methoxypyrazin-2-yl)methyl]piperidin-4-yl}methoxy)-3-methylpyridine-2-carbonyl]-piperazin-1-yl}methyl)benzonitrile () incorporate pyrazole or pyrazine rings. These heterocycles enhance metabolic stability and modulate electronic properties, making them suitable for kinase inhibition (e.g., AMP-activated protein kinase activators).
  • Indole and Methoxybenzyl Derivatives :
    Examples like 4-((1H-indol-3-yl)methyl)benzonitrile () introduce bulky aromatic substituents, which may improve binding to hydrophobic pockets in enzymes. These compounds are synthesized via photoredox-catalyzed decarboxylative cross-coupling, achieving yields up to 83% ().

Physicochemical and Functional Comparisons

Compound Key Substituent Functional Impact Potential Application Reference
4-[(4-Oxopiperidin-1-yl)methyl]benzonitrile 4-Oxopiperidine Polarity, hydrogen-bonding Undetermined (structural studies)
3-(4-Oxopiperidin-1-yl)benzonitrile Meta-substituted oxopiperidine Altered electronic distribution Synthetic intermediate
4-[(4-Aminopiperidin-1-yl)methyl]benzonitrile Amino group Enhanced basicity, solubility Lab research (salt form)
4-((1H-indol-3-yl)methyl)benzonitrile Indole group Increased hydrophobicity Photoredox catalysis applications
Pyrazine-based derivatives Pyrazine/piperidine hybrids Kinase modulation AMPK activators

Biological Activity

4-[(4-Oxopiperidin-1-yl)methyl]benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, applications in research, and comparative analysis with related compounds.

The compound features a piperidine ring substituted with a carbonyl group and a benzonitrile moiety. Its structure allows it to interact with various biological targets, which may modulate physiological processes.

This compound acts primarily as a ligand that binds to specific receptors, influencing their activity. The exact pathways and molecular targets are context-dependent but may involve:

  • Receptor Modulation : Interaction with neurotransmitter receptors or other signaling pathways.
  • Enzyme Inhibition : Potential to inhibit specific enzymes involved in metabolic processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Case Studies and Research Findings

Recent studies have highlighted the biological potential of this compound:

  • Study on Antiviral Activity : A study demonstrated that derivatives of this compound showed significant binding affinity to HIV protease, suggesting a mechanism for antiviral activity .
  • Anticancer Research : Another research focused on the compound's ability to inhibit specific kinases involved in cancer progression, showcasing its potential as an anticancer agent .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameBiological ActivityMechanism of Action
This compoundAntiviral, AnticancerReceptor modulation, Enzyme inhibition
3-[(4-Oxopiperidin-1-yl)methyl]benzonitrileLimited studiesUnknown
4-(4-Oxopiperidin-1-yl)benzonitrileAnticancerKinase inhibition

Applications in Research

The compound is being utilized in various fields:

  • Medicinal Chemistry : As a building block for synthesizing more complex molecules with potential therapeutic effects.
  • Pharmaceutical Development : Investigated for its role as a precursor in drug synthesis aimed at treating viral infections and cancers.

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